1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is a derivative of the tetrahydropyridine family, which includes various compounds with significant biological activities and chemical properties. The tetrahydropyridine core is a common motif in many compounds that exhibit a range of biological activities and are of interest in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of tetrahydropyridine derivatives can be achieved through various methods. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was reported using sodium borohydride reduction followed by debenzylation with hydrogen over palladium on carbon . This method demonstrates the versatility in synthesizing N-substituted tetrahydropyridine analogs. Additionally, the synthesis of tetrahydropyridines from Morita–Baylis–Hillman acetates of α,β-unsaturated aldehydes via an intramolecular 1,6-conjugate addition has been described, showcasing another synthetic route for these compounds .
Molecular Structure Analysis
The molecular structure of tetrahydropyridine derivatives has been elucidated using X-ray crystallography. For example, the crystal and molecular structures of related dihydropyridines have been determined, revealing different conformations such as flat twisted boat and boat conformations for the dihydropyridine ring . The crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate has also been reported, showing a flat boat conformation for the tetrahydropyridine ring and highlighting the presence of intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Tetrahydropyridine derivatives can undergo various chemical reactions. Oxidation reactions of azines, such as the synthesis and oxodihydroxylation of 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, have been studied, demonstrating the potential for functionalization and transformation of the tetrahydropyridine core . Additionally, the unexpected dimerization of tetrahydrofuro[3,2-c]pyridine and tetrahydrofuro[2,3-c]pyridine by acidic hydrolysis has been observed, indicating the reactivity of these compounds under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyridine derivatives are influenced by their molecular structure. The crystallographic data of various derivatives provide insights into their stability and intermolecular interactions . For instance, the presence of intermolecular hydrogen bonds can affect the solubility and melting points of these compounds. The steric structures and tautomeric forms of hydrogenated 6-hydroxypyridines have been discussed in the context of their NMR spectra, which is crucial for understanding their chemical behavior .
Scientific Research Applications
Chemistry and Pharmacology of Tetrahydropyridine Derivatives
Tetrahydropyridine (THP) derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are significant in pharmacology due to their diverse biological activities. Extensive research has been conducted on the synthesis and pharmacological properties of these compounds. These efforts have led to the development of numerous drug candidates, many of which are currently undergoing clinical studies. The structure-activity relationship (SAR) studies of THP derivatives have been a major focus, extending the database for these compounds (Mateeva, Winfield, & Redda, 2005).
Dihydropteridine Reductase Inhibition
Research has shown that hydroxylated derivatives of MPTP noncompetitively inhibit dihydropteridine reductase in vitro. This enzyme is critical for the synthesis of neurotransmitters like dopamine and serotonin. The study indicates a potential therapeutic application of these derivatives in modulating neurotransmitter synthesis, which is vital in neurological disorders (Abell, Shen, Gessner, & Brossi, 1984).
Oxidative Reactions and Synthesis
Studies on the oxidative reactions of azines, including 1-methyl-1,2,3,6-tetrahydropyridine derivatives, have revealed novel synthesis methods and structures. These reactions have led to the creation of new compounds with potential pharmaceutical applications, particularly in the context of their unique structural and chemical properties (Soldatenkov et al., 2003).
Role in Neurodegenerative Disease Models
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine has been instrumental in creating models of Parkinson's disease. Studies using this compound have provided insights into the pathophysiology of Parkinson's disease, especially in understanding dopaminergic neuron degeneration. This has significant implications for developing therapeutic approaches for neurodegenerative diseases (Kitt et al., 1986).
Anti-Inflammatory and Anticancer Properties
Tetrahydropyridines, including derivatives of 1-methyl-1,2,3,6-tetrahydropyridine, have shown potential as anti-inflammatory and anticancer agents. These compounds have been studied for their pharmacological activities, which depend on the nature of the substituents on the tetrahydropyridine ring. This research has implications for developing new therapeutic agents in cancer and inflammation treatment (Rao et al., 1995).
properties
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-7-5-3-2-4-6-7;/h2-3H,4-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEGQFSNKIAVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369203 | |
Record name | 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride | |
CAS RN |
73107-26-3 | |
Record name | 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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